molecular formula C11H8N2S B13226526 4-Amino-3-(2-thienyl)-benzonitrile

4-Amino-3-(2-thienyl)-benzonitrile

Cat. No.: B13226526
M. Wt: 200.26 g/mol
InChI Key: FGLSNAYDLMOOKK-UHFFFAOYSA-N
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Description

4-Amino-3-(2-thienyl)-benzonitrile is an organic compound that features a benzene ring substituted with an amino group, a nitrile group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2-thienyl)-benzonitrile typically involves the reaction of 2-thiophenecarbonitrile with an appropriate amine under controlled conditions. One common method involves the use of microwave-assisted synthesis, which provides a rapid and efficient route to the desired product . The reaction conditions often include the use of a solvent-free environment and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis or other scalable methods that ensure consistent quality and high yield. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2-thienyl)-benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-(2-thienyl)-benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-(2-thienyl)-benzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-(2-thienyl)-benzonitrile: Unique due to the presence of both an amino group and a thienyl group on the benzene ring.

    4-Amino-3-(2-thienyl)-pyridine: Similar structure but with a pyridine ring instead of a benzene ring.

    4-Amino-3-(2-thienyl)-phenol: Contains a hydroxyl group instead of a nitrile group.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

4-amino-3-thiophen-2-ylbenzonitrile

InChI

InChI=1S/C11H8N2S/c12-7-8-3-4-10(13)9(6-8)11-2-1-5-14-11/h1-6H,13H2

InChI Key

FGLSNAYDLMOOKK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C=CC(=C2)C#N)N

Origin of Product

United States

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